

Application Note: High-Sensitivity MRM Analysis of Propofol-d17 -D-Glucuronide

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Compound of Interest

Compound Name: Propofol-d17 β -D-Glucuronide

Cat. No.: B1152142

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Executive Summary

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic.[1][2] While the parent drug is rapidly cleared, its Phase II metabolites—principally Propofol

-D-Glucuronide (PG)—exhibit a significantly longer half-life, making them critical markers for forensic toxicology, long-term monitoring, and pharmacokinetic profiling.

This protocol details the MRM (Multiple Reaction Monitoring) transitions and method parameters for the analysis of Propofol Glucuronide using Propofol-d17

-D-Glucuronide (PG-d17) as the Internal Standard (IS). The use of the d17 analog is chemically superior to d4 or d6 analogs because it eliminates isotopic "cross-talk" (M+n contributions) from high concentrations of the native analyte, ensuring linearity across a wider dynamic range.

Analyte Chemistry & MRM Transitions

Structural Basis for MS/MS

Unlike the parent propofol, which ionizes poorly in ESI, the glucuronide conjugate is highly polar and ionizes efficiently in Negative Electrospray Ionization (ESI-) mode.

- Precursor Ion (): The glucuronide moiety deprotonates readily at the carboxylic acid group.
- Product Ions: Collision-Induced Dissociation (CID) typically cleaves the ether bond between the propofol aglycone and the glucuronic acid.

Master Transition Table

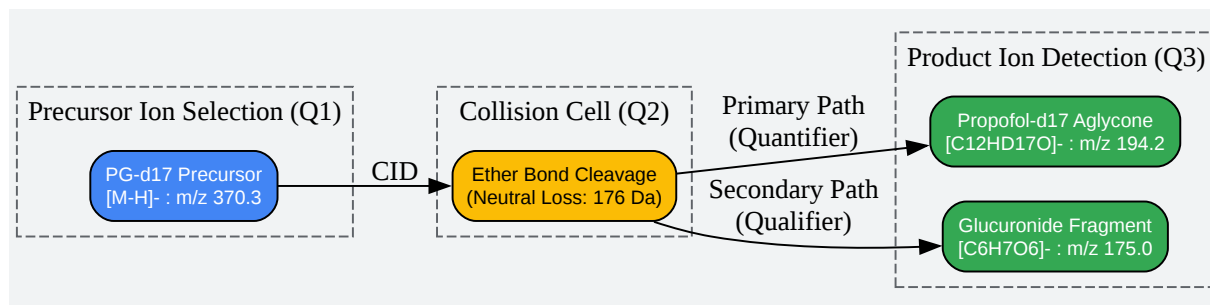
The following transitions are optimized for a Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S, Agilent 6495).

Compound	Role	Precursor ()	Product ()	Type	Collision Energy (eV)*	Dwell (ms)
Propofol Glucuronide	Analyte	353.2	177.1	Quant	-25	50
353.2	113.0	Qual	-40	50		
Propofol-d17 Glucuronide	IS	370.3	194.2	Quant	-25	50
370.3	175.0	Qual	-35	50		

*Note: Collision energies are instrument-dependent. Optimize within 5 eV.

Fragmentation Pathway (Mechanism)

The specificity of this method relies on the neutral loss of the dehydrated glucuronic acid moiety (176 Da), leaving the ionized phenolate aglycone.



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Caption: Fragmentation pathway of Propofol-d17 Glucuronide in negative ESI mode. The primary transition monitors the deuterated aglycone.

Method Development Guide

Liquid Chromatography Conditions

Propofol Glucuronide is significantly more polar than Propofol. A standard C18 column is sufficient, but retention must be controlled to separate it from matrix interferents.

- Column: Waters ACQUITY UPLC BEH C18 (mm, 1.7 m) or Phenomenex Kinetex C18.
- Mobile Phase A: 0.1% Formic Acid or 1mM Ammonium Fluoride in Water.
 - Expert Insight: Ammonium Fluoride (0.5 - 1 mM) significantly enhances ionization in negative mode compared to formate/acetate buffers [1].
- Mobile Phase B: Acetonitrile (100%).
- Gradient:
 - 0.0 min: 10% B
 - 0.5 min: 10% B

- 3.0 min: 90% B
- 3.5 min: 90% B
- 3.6 min: 10% B (Re-equilibration)

In-Source Fragmentation (ISF) Warning

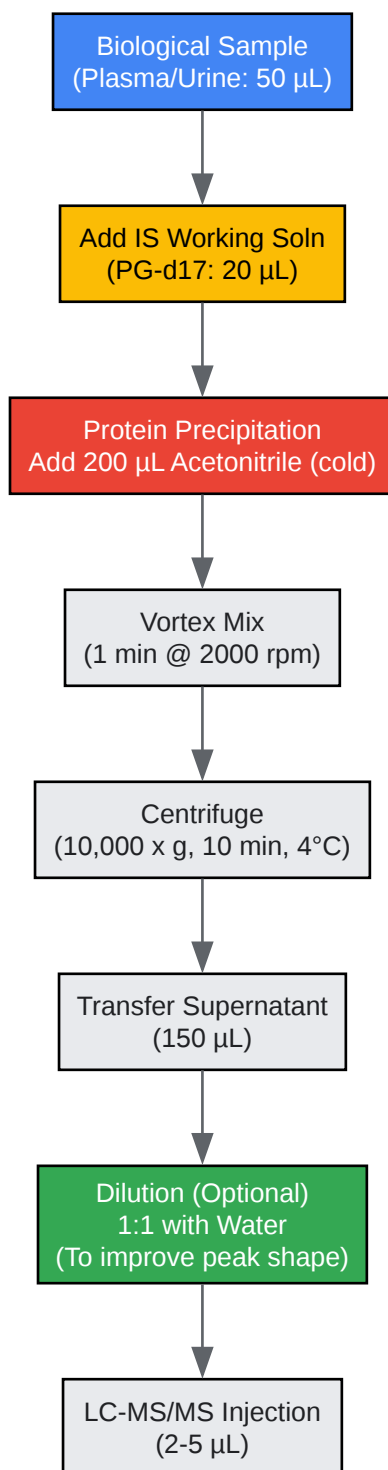
Critical Risk: Glucuronides are thermally labile. Excessive heat or declustering potential in the source can cleave the glucuronide before Q1 selection.

- Symptom: You observe a signal for Propofol parent (m/z 177) but low signal for Glucuronide (m/z 353).
- Mitigation:
 - Keep Source Temperature (TEM) moderate (C).
 - Optimize Declustering Potential (DP) or Cone Voltage using a "ramp" experiment. Select the value that maximizes the precursor (353/370) while minimizing the aglycone (177/194) in the Q1 scan.

Sample Preparation Protocol

Given the polarity of the glucuronide, Protein Precipitation (PPT) is the most robust and cost-effective method. Liquid-Liquid Extraction (LLE) is generally unsuitable unless back-extraction is performed, as the glucuronide does not partition well into non-polar solvents like hexane (which is used for parent Propofol).

Workflow Diagram



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Caption: Optimized Protein Precipitation workflow for Propofol Glucuronide extraction.

Step-by-Step Protocol

- Aliquot: Transfer 50

L of plasma/urine into a 1.5 mL microcentrifuge tube.

- IS Addition: Add 20

L of Propofol-d17 Glucuronide working solution (e.g., 100 ng/mL in 50% MeOH).

- Precipitation: Add 200

L of ice-cold Acetonitrile.

- Mixing: Vortex vigorously for 60 seconds.

- Separation: Centrifuge at 10,000

g for 10 minutes at 4

C.

- Reconstitution/Dilution: Transfer 100

L of the supernatant to an autosampler vial.

- Crucial Step: Add 100

L of HPLC-grade water to the vial and vortex. This matches the solvent strength to the initial mobile phase (10% B), preventing peak broadening ("solvent effect") for early eluters.

Validation & Troubleshooting

Cross-Talk Verification

Because Propofol-d17 is heavily deuterated (+17 Da shift), isotopic interference is rare. However, always run a System Suitability Test (SST):

- Inject ULOQ (Upper Limit of Quantification) of Native Analyte without IS.

Check for signal in IS channel (370

194).

- Inject IS only.

Check for signal in Analyte channel (353

177). Acceptance Criteria: Interference should be

of the LLOQ response.

Stability[3][4][5]

- Stock Solutions: PG-d17 is stable in Methanol at -20 C for >6 months [2].
- Processed Samples: Stable in autosampler (4 C) for 24 hours.
- Freeze/Thaw: Glucuronides are generally stable, but avoid >3 cycles.

References

- Y. Li et al. (2021). Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring.[3][4] Journal of Chromatography B.
- Lee, S. et al. (2020). Development of a LC-MS/MS method for determination of propofol-glucuronide in hair. Forensic Science International.
- Sigma-Aldrich/Cerilliant.Propofol-d17 Certified Reference Material Datasheet.
- MedChemExpress.Propofol-d17 beta-D-glucuronide Product Information.

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Sources

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- [3. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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